1-(Dichloromethyl)-4-methylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the chlorination of 4-methyltoluene (p-xylene) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 4-methyltoluene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-4-methylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles present in the environment. This reactivity is crucial for its role in synthetic chemistry and its potential biological activity .
Comparison with Similar Compounds
Dichloromethane (CH2Cl2): A simple chlorinated hydrocarbon used as a solvent.
Chlorobenzene (C6H5Cl): A chlorinated aromatic compound used in the production of pesticides and other chemicals.
1,2-Dichlorobenzene (C6H4Cl2): Used as a solvent and in the production of dyes.
Uniqueness: 1-(Dichloromethyl)-4-methylbenzene is unique due to the presence of both a dichloromethyl group and a methyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1-(dichloromethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDYIHSZBVIIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334222 | |
Record name | 1-(Dichloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23063-36-7 | |
Record name | 1-(Dichloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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